N-(4-chlorophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide is a novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. [] It consists of a 5,6-diphenyl-1,2,4-triazine core with a thioacetamide group at the 3-position and a 4-chlorophenyl substituent on the nitrogen atom. This compound represents a promising lead structure for developing new cancer immunotherapies.
N-(4-Chlorophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide is a compound that falls under the category of thioacetamides, which are characterized by the presence of a sulfur atom bonded to an acetamide group. This compound features a 1,2,4-triazine ring, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group enhances its potential interactions with biological targets.
This compound can be synthesized through various chemical methods involving triazine derivatives and thioacetamides. The classification of N-(4-Chlorophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide primarily places it within the realm of heterocyclic compounds due to the triazine structure. Heterocycles are significant in pharmaceutical chemistry due to their varied biological activities.
The synthesis of N-(4-Chlorophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide typically involves the following steps:
The molecular structure of N-(4-Chlorophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide can be represented as follows:
Key structural features include:
Spectroscopic data (e.g., NMR chemical shifts) can provide insights into the electronic environment of different atoms within the molecule.
N-(4-Chlorophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide can undergo several chemical reactions:
These reactions are crucial for modifying the compound for enhanced biological activity or for synthesizing derivatives with specific properties.
The mechanism of action for N-(4-Chlorophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide is primarily linked to its ability to interact with specific biological targets such as enzymes or receptors. The proposed mechanism includes:
Quantitative structure–activity relationship (QSAR) studies can provide data on how structural variations affect biological activity.
The physical properties of N-(4-Chlorophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide include:
Chemical properties include:
N-(4-Chlorophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide has potential applications in various fields:
N-(4-Chlorophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide represents a structurally complex molecule that integrates multiple pharmacologically significant moieties. The systematic IUPAC name follows standard organic chemistry nomenclature rules:
The molecular formula is C27H19ClN4OS with a calculated molecular weight of 482.99 g/mol. Key structural features include:
Table 1: Structural Features and Their Significance
Structural Component | Chemical Significance | Potential Pharmacological Role |
---|---|---|
1,2,4-Triazine core | Electron-deficient heterocycle capable of π-π stacking | May facilitate DNA intercalation or enzyme binding |
Diphenyl substitution at C5/C6 | Enhances lipophilicity and steric bulk | Potentially improves membrane penetration |
Thioether linkage (-S-) | Oxidation-prone with metabolic implications | May serve as hydrogen bond acceptor |
4-Chlorophenyl group | Strong electron-withdrawing substituent | Could enhance receptor binding affinity |
Acetamide bridge | Flexible spacer between aromatic systems | Allows optimal pharmacophore positioning |
The canonical SMILES representation is: ClC1=CC=C(NC(=O)CSC2=NN=C(C3=CC=CC=C3)C(C4=CC=CC=C4)=N2)C=C1. This structural configuration creates a planar, conjugated system between the triazine ring and phenyl substituents, while the chlorophenyl group and acetamide chain introduce rotational flexibility. X-ray crystallography of analogous compounds confirms that the triazine ring adopts a nearly planar conformation with dihedral angles of 15-20° between the phenyl rings and triazine plane, creating a twisted molecular conformation that may influence biological interactions [3] [5].
The development of triazine-thioacetamide hybrids emerged from three converging research trajectories in late 20th century heterocyclic chemistry:
Triazine Chemistry Evolution (1950s-1980s): 1,2,4-Triazines gained prominence following the discovery of their herbicidal properties. The first bioactive triazine derivatives were reported in the 1950s, with significant advancements in synthetic methodologies occurring throughout the 1970s. Researchers discovered that substitutions at the 3-position dramatically influenced biological activity, leading to targeted modifications at this position [7].
Thioacetamide Scaffold Development (1980s-1990s): Concurrently, medicinal chemists recognized the pharmacological value of thioacetamide functionalities, particularly in antimicrobial and antitumor compounds. The –N–C(=S)– moiety demonstrated remarkable hydrogen-bonding capabilities with biological targets, especially when combined with aromatic systems. This period saw the synthesis of numerous N-phenylthioacetamide derivatives with documented biological activities [3].
Molecular Hybridization Era (2000s-Present): The strategic combination of these pharmacophores began in earnest in the early 2000s, coinciding with advances in heterocyclic coupling reactions. The specific integration of diphenyltriazine with thioacetamide was first reported in patent literature circa 2005-2006, where triazine derivatives were claimed as broad-spectrum fungicides. This period marked a paradigm shift toward multi-target hybrid molecules in medicinal chemistry [7].
Synthetic breakthroughs enabling this compound class include:
Table 2: Historical Milestones in Triazine-Thioacetamide Development
Time Period | Key Advancement | Research Impact |
---|---|---|
1952-1958 | First synthesis of 3-substituted 1,2,4-triazines | Established triazine as viable pharmacophore |
1974-1982 | Discovery of thioacetamide bioactivity | Validated sulfur-containing amides in drug design |
1990-1996 | Regioselective triazine functionalization | Enabled precise C3 modifications of triazine core |
2005-2006 | Patent filings for triazine-thioacetamide fungicides | Demonstrated commercial potential of hybrid molecules |
2010-Present | Structure-activity relationship (SAR) studies | Refined understanding of substituent effects on bioactivity |
The specific incorporation of the 4-chlorophenyl group represents a strategic optimization based on quantitative structure-activity relationship (QSAR) models indicating that para-chloro substitution on the aniline ring enhances both lipophilicity and target binding affinity in related systems [1] [2].
Triazine-thioacetamide hybrids constitute a privileged scaffold in contemporary drug discovery due to their multifaceted biological activities and adaptable chemical architecture. The molecular significance of N-(4-Chlorophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide derives from three key aspects:
Electronic Modulation Capabilities: The 1,2,4-triazine core serves as an electron-deficient system capable of:
Spatial Configuration Advantages: Molecular modeling studies of analogous structures reveal that the diphenyltriazine moiety creates a T-shaped steric profile that:
Biological Activity Spectrum: While comprehensive studies on this specific compound are ongoing, structurally similar triazine-thioacetamide hybrids exhibit:
Table 3: Bioactivity Comparison of Triazine-Thioacetamide Derivatives
Compound Structure | Molecular Weight (g/mol) | Reported Activities | Potency Range |
---|---|---|---|
N-(3-Chloro-4-methylphenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide [1] [3] | 446.95 | Antimicrobial, Cytotoxic | MIC: 4-16 μg/mL (bacteria) IC50: 8.2 μM (MCF-7) |
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide [2] | 416.47 | Antifungal, Anti-inflammatory | 75% inhibition at 50 μM (C. albicans) |
1-phenyl-2-({4-phenyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone [8] | 452.50 | Kinase inhibition | IC50: 0.3 μM (VEGFR-2) |
N-(4-Chlorophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide (Theoretical) | 482.99 | Predicted: kinase/modulation | (Computational docking scores: -12.3 kcal/mol) |
The 4-chlorophenyl variant holds particular promise due to optimal lipophilicity parameters (calculated logP ≈ 5.2) that balance membrane permeability with aqueous solubility. Molecular docking simulations suggest enhanced binding to kinase domains compared to fluorophenyl or methylphenyl analogs, attributed to favorable halogen bonding interactions between the chlorine atom and protein backbone carbonyls [1] [2]. This compound class exemplifies modern fragment-based drug design principles, where the triazine core serves as a versatile scaffold for systematic functionalization to optimize target engagement while maintaining favorable physicochemical properties. The consistent presence of these hybrids in recent patent literature underscores their therapeutic potential and continued industrial interest [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0